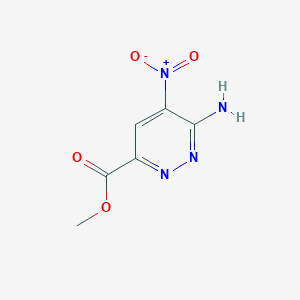![molecular formula C15H21NO3 B15073111 Methyl (2S,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B15073111.png)
Methyl (2S,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate is a piperidine derivative. Piperidine compounds are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Méthodes De Préparation
The synthesis of Methyl (2S,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate involves several steps. One common method includes the use of piperidine derivatives as starting materials. The synthetic route typically involves hydrogenation, cyclization, and functionalization reactions . Industrial production methods often employ flow microreactor systems for efficient and sustainable synthesis .
Analyse Des Réactions Chimiques
Methyl (2S,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying biological pathways and mechanisms.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Methyl (2S,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Methyl (2S,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate can be compared with other piperidine derivatives such as:
- Methyl (2S,4R)-4-methylpiperidine-2-carboxylate hydrochloride
- Methyl (2S,4R)-4-(trifluoromethyl)piperidine-2-carboxylate hydrochloride These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications .
Propriétés
Formule moléculaire |
C15H21NO3 |
|---|---|
Poids moléculaire |
263.33 g/mol |
Nom IUPAC |
methyl (2S,4R)-4-hydroxy-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-11(12-6-4-3-5-7-12)16-9-8-13(17)10-14(16)15(18)19-2/h3-7,11,13-14,17H,8-10H2,1-2H3/t11-,13-,14+/m1/s1 |
Clé InChI |
GQVSOZIWEVUIGC-BNOWGMLFSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)N2CC[C@H](C[C@H]2C(=O)OC)O |
SMILES canonique |
CC(C1=CC=CC=C1)N2CCC(CC2C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-3-(diphenylphosphino)-2'-[hydroxy[2-(triethylsilyl)phenyl]methyl]-[1,1'-binaphthalene]](/img/structure/B15073029.png)
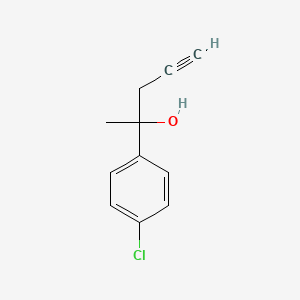
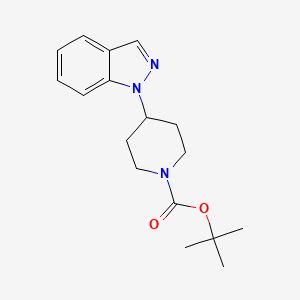
![1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide](/img/structure/B15073040.png)

![copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B15073049.png)
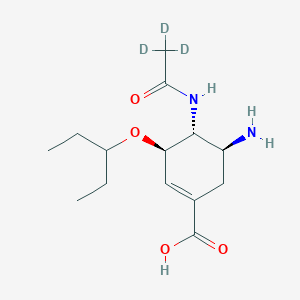
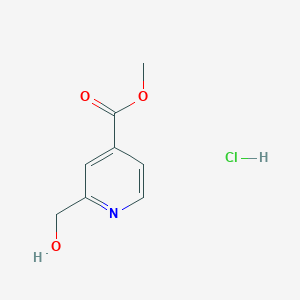
![Pyridine, 2-[(2-isocyanatoethyl)dithio]-](/img/structure/B15073086.png)
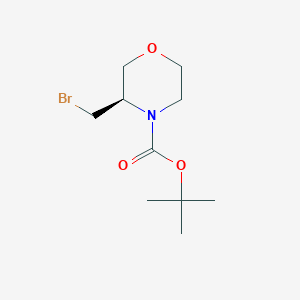
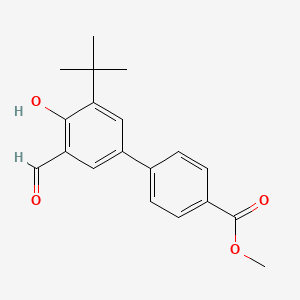
![3,3''-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2'-benzyl-2-hydroxy-[1,1'-binaphthalene])](/img/structure/B15073102.png)
![ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B15073105.png)
